molecular formula C17H16F3NO2S B299942 N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

货号 B299942
分子量: 355.4 g/mol
InChI 键: QHNKUQYURLRWPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various B cell-mediated diseases, including cancer and autoimmune disorders.

作用机制

BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune response. When B cells are activated, BTK is phosphorylated and activates downstream signaling pathways, leading to the production of antibodies and cytokines. N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the reduction of B cell proliferation.
Biochemical and Physiological Effects:
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B cell proliferation and the production of antibodies and cytokines. In preclinical studies, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce tumor growth in animal models of B cell lymphoma and chronic lymphocytic leukemia. Additionally, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

实验室实验的优点和局限性

One of the advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell-mediated diseases. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, the optimal dosage and dosing regimen for N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide have not been fully established, and further studies are needed to determine the safety and efficacy of this compound in humans.

未来方向

For the research and development of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the combination of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide with other targeted therapies or immunotherapies may enhance its therapeutic potential and improve outcomes for patients with B cell-mediated diseases.

合成方法

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-amino-5,6,7,8-tetrahydro-1-naphthol with trifluoromethyl benzenesulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

科学研究应用

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various B cell-mediated diseases, including B cell lymphoma, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus. Preclinical studies have shown that N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits BTK activity and reduces the proliferation of B cells, leading to the suppression of disease progression.

属性

产品名称

N-(5,6,7,8-tetrahydro-1-naphthalenyl)-3-(trifluoromethyl)benzenesulfonamide

分子式

C17H16F3NO2S

分子量

355.4 g/mol

IUPAC 名称

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)13-7-4-8-14(11-13)24(22,23)21-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11,21H,1-2,5,9H2

InChI 键

QHNKUQYURLRWPG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

规范 SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。